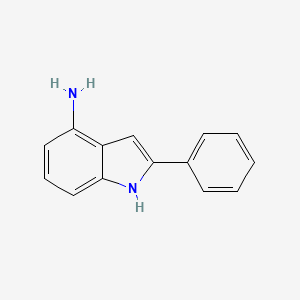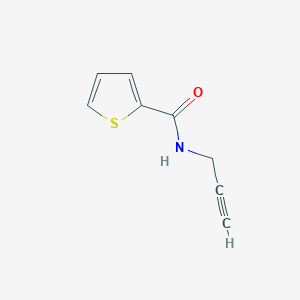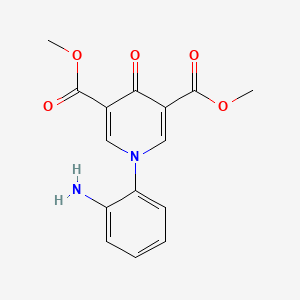![molecular formula C27H24N2O2 B10869816 2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine](/img/structure/B10869816.png)
2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE is a synthetic organic compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two methoxystyryl groups attached to a benzodiazepine core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE typically involves the reaction of 4-methoxystyrene with a benzodiazepine precursor under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the coupling of the methoxystyryl groups to the benzodiazepine core. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE undergoes several types of chemical reactions, including:
Oxidation: The methoxystyryl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups, to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of 2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE, such as aldehydes, carboxylic acids, dihydro derivatives, and halogenated compounds. These derivatives can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE involves its ability to absorb light and generate reactive species, such as free radicals or cations, which initiate chemical reactions. In photopolymerization, for example, the compound absorbs UV or visible light, leading to the cleavage of chemical bonds and the formation of reactive intermediates that initiate the polymerization process . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its high-performance photoinitiating properties under LED exposure.
Bisacylphosphine oxide (BAPO): A well-known photoinitiator used in polymer chemistry.
2,4,6-Trimethylbenzoyl-diphenyl-phosphineoxide (TPO): Another photoinitiator with applications in UV-curable coatings and inks.
Uniqueness
2,4-BIS(4-METHOXYSTYRYL)-3H-1,5-BENZODIAZEPINE is unique due to its dual methoxystyryl groups, which enhance its photoinitiating efficiency and versatility in various applications. Its ability to undergo multiple types of chemical reactions and form diverse derivatives further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C27H24N2O2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2,4-bis[(E)-2-(4-methoxyphenyl)ethenyl]-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C27H24N2O2/c1-30-24-15-9-20(10-16-24)7-13-22-19-23(29-27-6-4-3-5-26(27)28-22)14-8-21-11-17-25(31-2)18-12-21/h3-18H,19H2,1-2H3/b13-7+,14-8+ |
InChI Key |
WMRUTLDUZFWNCD-FNCQTZNRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N=C(C2)/C=C/C4=CC=C(C=C4)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N=C(C2)C=CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({2-[(4-Carboxyphenyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B10869750.png)
![N-[4-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B10869766.png)

![4-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-[2-(morpholin-4-yl)ethyl]-4-oxobutanamide](/img/structure/B10869780.png)
![2,2'-Oxybis[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine]](/img/structure/B10869782.png)
![2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10869785.png)
![3-nitro-5-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10869786.png)
![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B10869810.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10869812.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869813.png)

![N-[(6-bromo-1H-indol-1-yl)acetyl]-L-leucine](/img/structure/B10869833.png)
